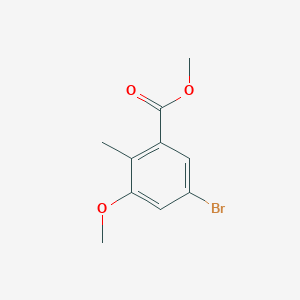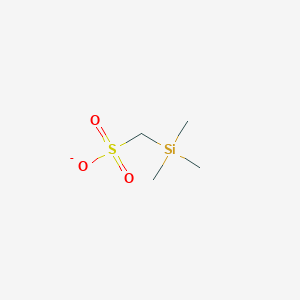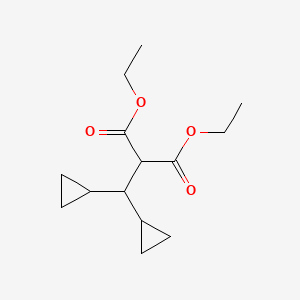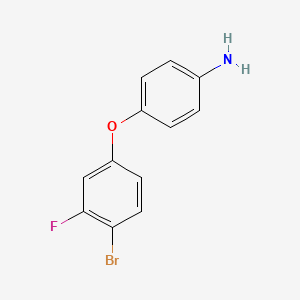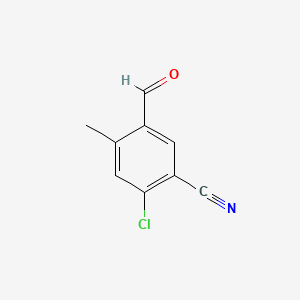
2-Chloro-5-formyl-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-formyl-4-methylbenzonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group, a formyl group, and a methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-formyl-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzonitrile with formylating agents under controlled conditions. Another method includes the use of benzoyl chloride and hydrogen chloride in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Chloro-5-formyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-carboxy-4-methylbenzonitrile.
Reduction: 2-Chloro-5-formyl-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-formyl-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-5-formyl-4-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies on its biological pathways are limited.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylbenzonitrile: Lacks the formyl group.
5-Chloro-2-methylbenzonitrile: Different positioning of the chloro and methyl groups.
2-Amino-5-chlorobenzonitrile: Contains an amino group instead of a formyl group
Uniqueness
2-Chloro-5-formyl-4-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
2-chloro-5-formyl-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6ClNO/c1-6-2-9(10)7(4-11)3-8(6)5-12/h2-3,5H,1H3 |
InChI 键 |
ISSSZMWJJZLLLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C=O)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


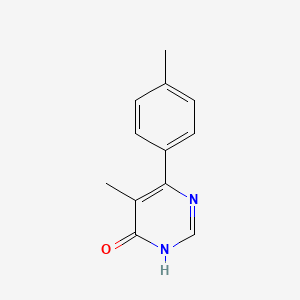
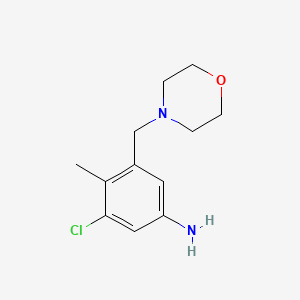
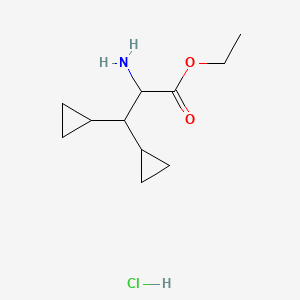
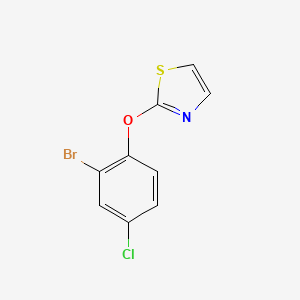
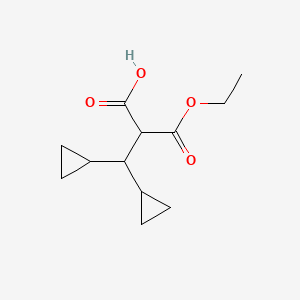
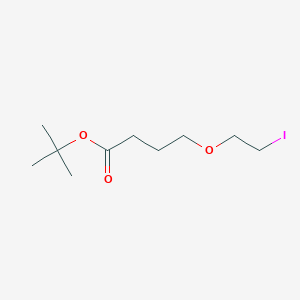
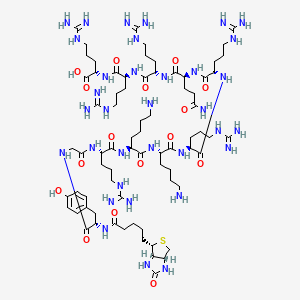
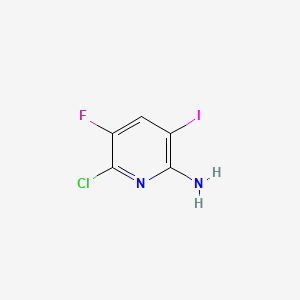
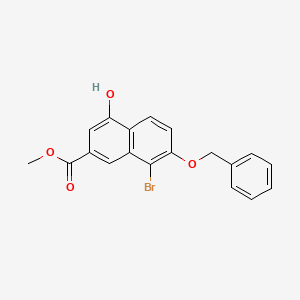
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
